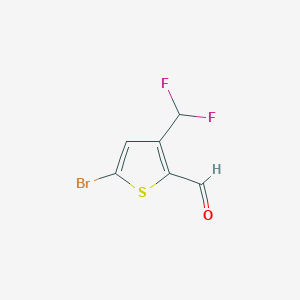
5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Photochemical Synthesis
- Research shows the irradiation of 5-bromo-thiophene-2-carbaldehyde and related compounds in benzene solution leads to the formation of 5-phenyl derivatives. Such photochemical reactions are significant in the synthesis of phenyl-2-thienyl derivatives, showcasing the reactivity of halogenothiophenes under specific conditions (Antonioletti et al., 1986).
Preparation and Properties
- Studies on the preparation of 5-halogenobenzo[b]thiophen-3-carbaldehydes from bromomethyl compounds show that these compounds exhibit typical properties of aromatic aldehydes, including undergoing the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).
Chemo- and Regioselective Synthesis
- The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene illustrates the chemo- and regioselective synthesis methods applicable to these compounds (Bar, 2021).
Synthesis of Thiophene Derivatives
- 3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium, prepared through bromine → lithium exchange, have been converted into various thiophene derivatives, including 2-carbaldehydes. This process is crucial for the synthesis of substituted thiophene and related molecules (Hawkins et al., 1994).
Synthesis of Poly(arylenevinylene)s
- Poly(arylenevinylene)s carrying various heterocycles like thiophene have been synthesized, showcasing their potential applications in material science and organic electronics (Saito et al., 1995).
Intramolecular Proton Transfer Mechanisms
- Research into the intramolecular proton transfer mechanisms of derivatives of 3-hydroxychromone, which include thiophene-2-carbaldehyde derivatives, highlights the complexity and potential of these compounds in studying proton transfer reactions (Huang et al., 2017).
Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives
- The development of novel fluorescent aryl-substituted thiophene derivatives, which are promising for applications in organic light-emitting diodes (OLEDs), illustrates the relevance of these compounds in advanced material sciences (Xu & Yu, 2011).
Propiedades
IUPAC Name |
5-bromo-3-(difluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2OS/c7-5-1-3(6(8)9)4(2-10)11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKCYRSHTVYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)

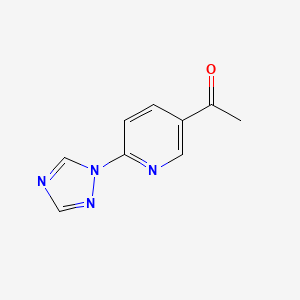

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)
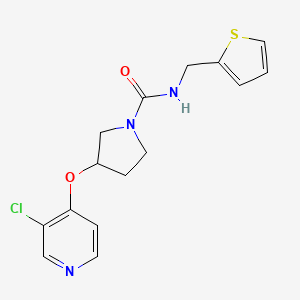
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)
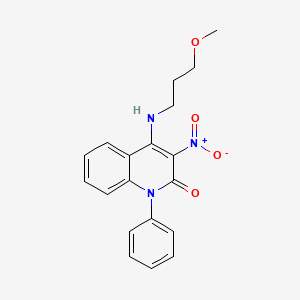
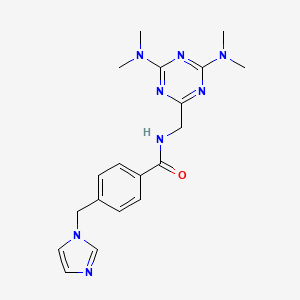

![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
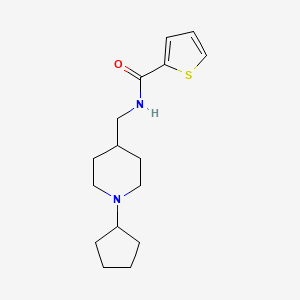
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)